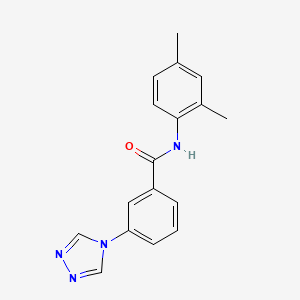
N-(2,4-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide, commonly referred to as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMPP belongs to the class of organic compounds known as amides and is synthesized through a complex process involving several chemical reactions. In
Wirkmechanismus
The exact mechanism of action of DMPP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the nitrification process. Nitrification is the process by which microorganisms convert ammonium to nitrate, which is a form of nitrogen that can be easily taken up by plants. By inhibiting nitrification, DMPP can help reduce the amount of nitrogen that is lost to the environment, thereby improving the efficiency of nitrogen use in agriculture.
Biochemical and Physiological Effects:
DMPP has been shown to have minimal toxicity and is generally considered safe for use in scientific research. In laboratory experiments, DMPP has been found to have analgesic and anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. DMPP has also been shown to be an effective nitrification inhibitor in agricultural soils, which can help reduce the amount of nitrogen lost to the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMPP in laboratory experiments is its low toxicity and high stability, which makes it a safe and reliable compound for use in scientific research. DMPP is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using DMPP is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMPP. One area of research is the development of new pain-relieving drugs based on the analgesic properties of DMPP. Another area of research is the optimization of DMPP as a nitrification inhibitor in agriculture, including the development of new formulations that can improve its efficacy and reduce its environmental impact. Additionally, research on the use of DMPP in wastewater treatment is an area of growing interest, as it has the potential to improve the efficiency and sustainability of wastewater treatment processes.
Conclusion:
In conclusion, DMPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, agriculture, and environmental science. DMPP is synthesized through a complex process involving several chemical reactions and has been extensively studied for its scientific research applications. DMPP has been found to have analgesic and anti-inflammatory properties, as well as being an effective nitrification inhibitor in agricultural soils. While there are limitations to the use of DMPP in laboratory experiments, its low toxicity and high stability make it a promising candidate for further research in various scientific fields.
Synthesemethoden
DMPP is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2,4-dimethylphenyl isocyanate with 3-methylpiperidine to form N-(2,4-dimethylphenyl)-3-methylpiperidine-4-carboxamide. This intermediate compound is then treated with acetic anhydride to form DMPP. The overall reaction can be represented as follows:
2,4-dimethylphenyl isocyanate + 3-methylpiperidine → N-(2,4-dimethylphenyl)-3-methylpiperidine-4-carboxamide
N-(2,4-dimethylphenyl)-3-methylpiperidine-4-carboxamide + acetic anhydride → DMPP
Wissenschaftliche Forschungsanwendungen
DMPP has been extensively studied for its potential applications in various scientific fields. In medicine, DMPP has been found to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain-relieving drugs. In agriculture, DMPP has been shown to be an effective nitrification inhibitor, which can help reduce the amount of nitrogen fertilizer needed for crop production, thereby reducing the environmental impact of agriculture. In environmental science, DMPP has been studied for its potential use in wastewater treatment, as it can help remove nitrogen compounds from wastewater.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12-6-7-15(14(3)9-12)17-16(19)11-18-8-4-5-13(2)10-18/h6-7,9,13H,4-5,8,10-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFVKUMAGMSRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293408.png)
![N-[1-(2-propoxyphenyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293410.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5293422.png)
![N-[3-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B5293429.png)
![N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B5293435.png)
![N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5293444.png)
![5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5293450.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B5293462.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293470.png)
![5-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5293471.png)
![5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}-N-propylpyrimidin-2-amine](/img/structure/B5293477.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5293500.png)
